2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
Description
The compound 2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide features a pyrazolo[3,4-d]pyrimidinone core substituted at position 1 with a 2,3-dimethylphenyl group and at position 5 with an acetamide linked to a 4-(trifluoromethoxy)phenyl moiety.
Properties
IUPAC Name |
2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N5O3/c1-13-4-3-5-18(14(13)2)30-20-17(10-27-30)21(32)29(12-26-20)11-19(31)28-15-6-8-16(9-7-15)33-22(23,24)25/h3-10,12H,11H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQDPIFFNLWEHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)OC(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs and their substituent variations are summarized below:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The target’s 2,3-dimethylphenyl group (electron-donating) contrasts with analogs bearing 4-fluorophenyl (moderately electron-withdrawing) or 4-chlorophenyl (strongly electron-withdrawing) groups. This difference may influence binding to hydrophobic enzyme pockets .
- Trifluoromethoxy vs.
Target Prediction and SAR Exploration
Tools like SimilarityLab () enable rapid identification of analogs with recorded bioactivities. For example:
- The 4-(trifluoromethoxy)phenyl group may target kinases or GPCRs, similar to trifluoromethyl-containing analogs in and .
- Substituting the pyrazolo ring’s 1-position with bulkier groups (e.g., 2,3-dimethylphenyl vs. 4-fluorophenyl) could modulate selectivity for enzymes like phosphodiesterases or cyclin-dependent kinases .
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